molecular formula C24H25ClN2O4S2 B15012228 N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B15012228
M. Wt: 505.1 g/mol
InChI Key: PXTAGGUUDJXIBR-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound characterized by the presence of chlorophenyl, sulfanyl, methoxyphenyl, and methylbenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol is performed.

    Hydrazination: The ester is then converted to hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form thiadiazole derivatives.

    Sulfonylation: The thiadiazole derivatives are converted to sulfonyl chlorides.

    Nucleophilic Attack: The sulfonyl chlorides react with amines to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN2O4S2

Molecular Weight

505.1 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25ClN2O4S2/c1-18-3-13-23(14-4-18)33(29,30)27(20-7-9-21(31-2)10-8-20)17-24(28)26-15-16-32-22-11-5-19(25)6-12-22/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

PXTAGGUUDJXIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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